

An In-Depth Technical Guide to BODIPY 8-Chloromethane Derivatives and Analogues

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Compound of Interest		
Compound Name:	Bodipy 8-Chloromethane	
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Introduction

The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core has emerged as a versatile and highly valuable scaffold in the development of fluorescent probes and labeling agents.[1][2] Its exceptional photophysical properties, including high molar absorption coefficients, high fluorescence quantum yields, and sharp emission spectra, make it a superior alternative to many traditional fluorophores.[1][3] Modifications to the BODIPY core structure allow for the fine-tuning of its spectral and chemical properties, enabling a wide range of applications in biological imaging, sensing, and diagnostics.[4][5]

Substitution at the 8-position (meso-position) of the BODIPY core is a particularly effective strategy for modulating its characteristics.[6][7] The introduction of various functional groups at this position can influence the dye's fluorescence quantum yield, Stokes shift, and environmental sensitivity.[6][8][9] Among the various meso-substituted derivatives, **BODIPY 8-chloromethane** and its analogues represent a key class of reactive fluorescent probes. The chloromethyl group provides a reactive site for covalent attachment to a wide array of nucleophiles, making these compounds ideal for labeling biomolecules such as proteins and peptides.[5][10] This guide provides a comprehensive overview of the synthesis, properties, and applications of **BODIPY 8-chloromethane** derivatives and their analogues.

Core Compound Profile: BODIPY 8-Chloromethane



BODIPY 8-chloromethane is a fluorescent probe characterized by the presence of a reactive chloromethyl group at the meso-position of the BODIPY core.[11][12]

Chemical Properties:

Property	Value	Reference	
CAS Number	208462-25-3	[11][12]	
Molecular Formula	C14H16BCIF2N2	[11]	
Molecular Weight	296.55 g/mol	[11]	
Alternate Name	(T-4)-[2-[2-Chloro-1-(3,5-dimethyl-2H-pyrrol-2-ylidene-kN)ethyl]-3,5-dimethyl-1H-pyrrolato-κN]difluoro-boron		

Photophysical Properties

The photophysical properties of BODIPY dyes are a key aspect of their utility. While a comprehensive dataset for the parent 8-chloromethane compound is not readily available in a single source, the following table summarizes representative data for related meso-substituted and other BODIPY derivatives to provide an expected range of performance. It is important to note that the specific properties can be significantly influenced by the substituents on the pyrrole rings and the solvent environment.[6][8][13]



Compoun d/Analog ue	Excitatio n (λ_ex, nm)	Emission (λ_em, nm)	Quantum Yield (Φ_F)	Fluoresce nce Lifetime (τ, ns)	Solvent	Referenc e(s)
Unsubstitut ed BODIPY	~500	~510-530	0.9-1.0	7.2	Various	[1][3]
8-Aryl- BODIPY	504-511	504-511	-	-	Methanol	[14]
8-(p- nitrophenyl)-BODIPY	-	-	~0.02 (Methanol) to ~0.6 (Hexane)	-	Various	[9]
8-Thienyl- BODIPY	-	-	-	-	Various	[9]
8-Pyridyl- BODIPY	-	-	-	-	Various	[9][15]
BODIPY FL	502	510	0.9	5.7	Methanol	[1][16]
BODIPY TMR	543	569	-	-	Methanol	[16]
BODIPY TR	592	618	-	-	Methanol	[16]
8-Amino- BODIPY Derivatives	~365	~450	-	-	Water	[10][17]

Synthesis and Reactivity General Synthetic Approach



The synthesis of 8-substituted BODIPY dyes, including the 8-chloromethane derivative, typically involves the condensation of a suitable acyl chloride or aldehyde with pyrrole derivatives, followed by oxidation and complexation with boron trifluoride etherate.[18][19][20] A general and efficient method for synthesizing BODIPY dyes involves a one-pot reaction that can be performed under solvent-free or essentially solvent-free conditions, significantly reducing reaction times.[19]

Illustrative Synthetic Pathway

The following diagram outlines a plausible synthetic route to 8-chloromethyl BODIPY based on established methodologies for meso-substituted BODIPYs.



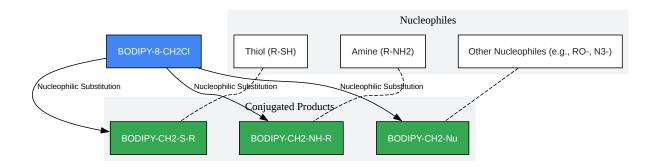
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Synthetic pathway to 8-chloromethyl BODIPY.

Reactivity of the 8-Chloromethyl Group

The chloromethyl group at the 8-position is an electrophilic site, making it susceptible to nucleophilic substitution reactions.[21] This reactivity is the basis for its use as a labeling agent. It can react with a variety of nucleophiles, including thiols (from cysteine residues in proteins), amines (from lysine residues or N-termini), and other nucleophilic moieties.[22]





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Reactivity of **BODIPY 8-chloromethane**.

Experimental Protocols General Protocol for Protein Labeling

This protocol provides a general guideline for the covalent labeling of proteins with **BODIPY 8-chloromethane**. Optimization of parameters such as dye-to-protein ratio, reaction time, and temperature may be necessary for specific proteins.[10][17][23]

- Protein Preparation: Dissolve the protein to be labeled in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0). The protein concentration should typically be in the range of 1-10 mg/mL.
- Dye Preparation: Prepare a stock solution of BODIPY 8-chloromethane in a dry, polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 1-10 mg/mL.
- Labeling Reaction: Add the BODIPY stock solution to the protein solution dropwise while gently stirring. The molar ratio of dye to protein can range from 5:1 to 20:1, depending on the desired degree of labeling.

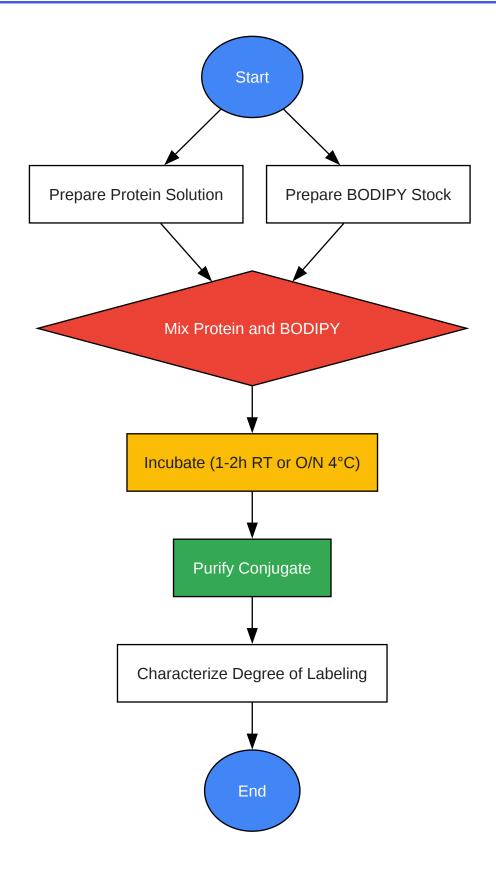






- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Purification: Remove the unreacted dye from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against the appropriate buffer.
- Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the BODIPY dye (at its absorption maximum) and using their respective extinction coefficients.





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Workflow for protein labeling.

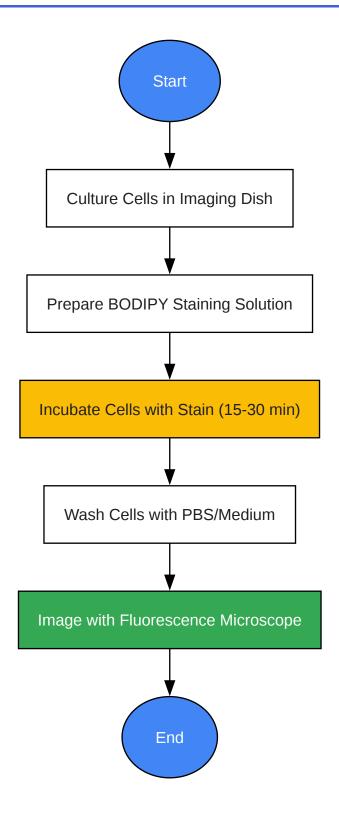


General Protocol for Live-Cell Imaging

BODIPY derivatives are excellent probes for live-cell imaging due to their high cell permeability and photostability.[4]

- Cell Culture: Plate cells in a suitable imaging dish or chambered coverglass and grow to the desired confluency.
- Staining Solution Preparation: Prepare a stock solution of the BODIPY 8-chloromethane conjugate in DMSO. Dilute the stock solution in serum-free cell culture medium to a final working concentration (typically 0.1-2 μM).
- Cell Staining: Remove the culture medium from the cells and wash with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.
- Washing: Remove the staining solution and wash the cells two to three times with warm PBS or culture medium to remove any unbound dye.
- Imaging: Add fresh culture medium or imaging buffer to the cells. Visualize the stained cells using a fluorescence microscope with the appropriate filter set for the BODIPY dye.





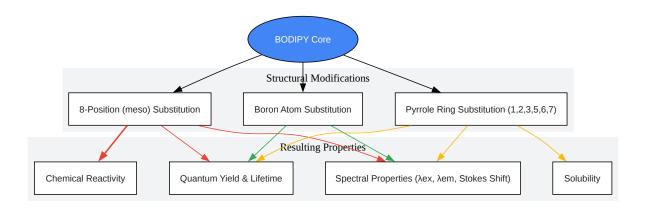
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Workflow for live-cell imaging.

Structure-Property Relationships



The versatility of the BODIPY core lies in the ability to tune its properties through chemical modification. The following diagram illustrates the logical relationship between structural modifications and the resulting photophysical and chemical properties.



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Structure-property relationships of BODIPY dyes.

Conclusion

BODIPY 8-chloromethane and its analogues are powerful tools for researchers in the life sciences and drug development. Their reactive nature, combined with the excellent photophysical properties of the BODIPY core, makes them highly effective for the fluorescent labeling of biomolecules. This guide has provided an overview of their synthesis, properties, and key applications. While a comprehensive set of quantitative data for the parent 8-chloromethane derivative is not fully available in the literature, the information presented here, based on closely related analogues, provides a strong foundation for its successful application in experimental settings. Further research to quantify the reaction kinetics of BODIPY 8-chloromethane with various nucleophiles would be a valuable addition to the field.



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